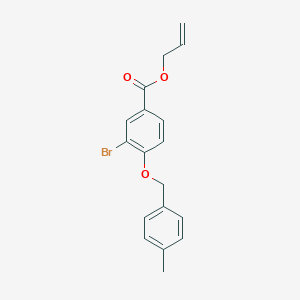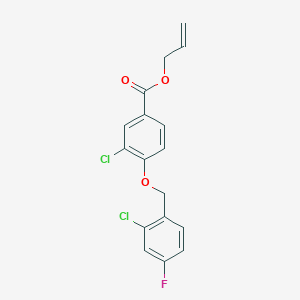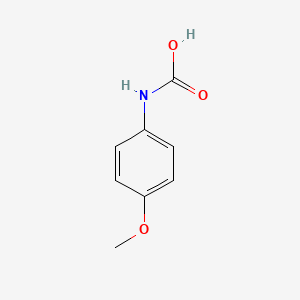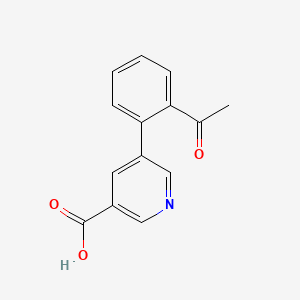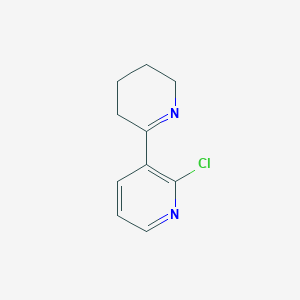
2'-Chloro-3,4,5,6-tetrahydro-2,3'-bipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Chloro-3,4,5,6-tetrahydro-2,3’-bipyridine is a heterocyclic organic compound featuring a bipyridine structure with a chlorine atom at the 2’ position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Chloro-3,4,5,6-tetrahydro-2,3’-bipyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chloropyridine with a suitable cyclizing agent in the presence of a catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, thereby optimizing the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2’-Chloro-3,4,5,6-tetrahydro-2,3’-bipyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides, which may exhibit different chemical properties.
Reduction Reactions: Reduction of the bipyridine ring can lead to the formation of tetrahydropyridine derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Derivatives with various functional groups replacing the chlorine atom.
Oxidation: N-oxides of the bipyridine ring.
Reduction: Tetrahydropyridine derivatives.
Scientific Research Applications
2’-Chloro-3,4,5,6-tetrahydro-2,3’-bipyridine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals, which can be studied for their catalytic properties.
Biology: Investigated for its potential as a bioactive molecule, particularly in the development of new pharmaceuticals targeting specific enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism by which 2’-Chloro-3,4,5,6-tetrahydro-2,3’-bipyridine exerts its effects depends on its specific application:
Molecular Targets: In medicinal chemistry, it may target specific enzymes or receptors, modulating their activity to produce a therapeutic effect.
Pathways Involved: The compound can interact with cellular pathways involved in inflammation, cell proliferation, or apoptosis, depending on its structural modifications and functional groups.
Comparison with Similar Compounds
2,2’-Bipyridine: A well-known ligand in coordination chemistry, differing by the absence of chlorine and the fully aromatic nature of the rings.
4,4’-Bipyridine: Another bipyridine derivative, used in the synthesis of coordination polymers and metal-organic frameworks.
2,3’-Bipyridine: Similar in structure but without the chlorine substitution, affecting its reactivity and binding properties.
Uniqueness: 2’-Chloro-3,4,5,6-tetrahydro-2,3’-bipyridine is unique due to the presence of the chlorine atom, which can significantly alter its chemical reactivity and interaction with other molecules. This makes it a valuable compound for developing new materials and pharmaceuticals with specific properties.
Properties
Molecular Formula |
C10H11ClN2 |
|---|---|
Molecular Weight |
194.66 g/mol |
IUPAC Name |
2-chloro-3-(2,3,4,5-tetrahydropyridin-6-yl)pyridine |
InChI |
InChI=1S/C10H11ClN2/c11-10-8(4-3-7-13-10)9-5-1-2-6-12-9/h3-4,7H,1-2,5-6H2 |
InChI Key |
OSEGSYNSBTYDGU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN=C(C1)C2=C(N=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


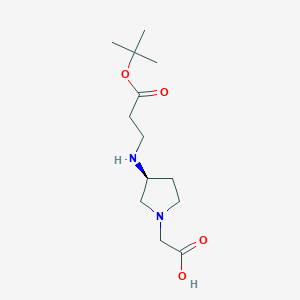
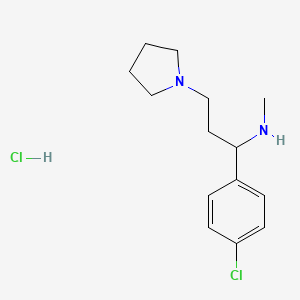
amine](/img/structure/B13002402.png)
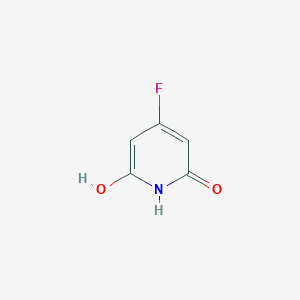
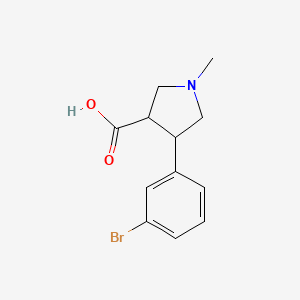
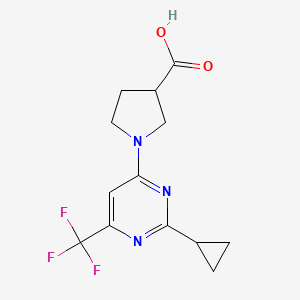
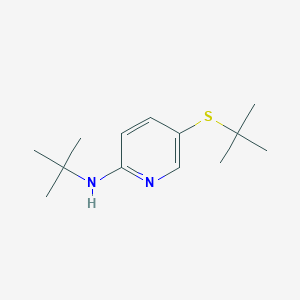
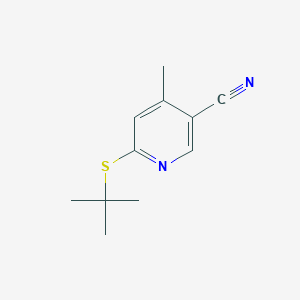
![6-Fluoro-1-azaspiro[3.3]heptane](/img/structure/B13002448.png)
